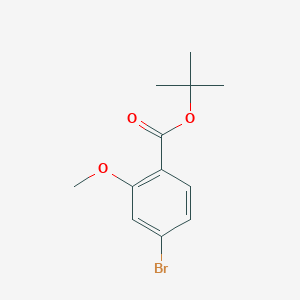

tert-Butyl 4-bromo-2-methoxybenzoate

Vue d'ensemble

Description

Tert-butyl 4-bromo-2-methoxybenzoate is a chemical compound with the molecular formula C12H15BrO3 . It has a molecular weight of 287.15 g/mol . The compound is liquid in physical form . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15BrO3/c1-12(2,3)16-11(14)9-6-5-8(13)7-10(9)15-4/h5-7H,1-4H3 . The canonical SMILES structure is CC©©OC(=O)C1=C(C=C(C=C1)Br)OC .Physical And Chemical Properties Analysis

This compound has a molecular weight of 287.15 g/mol . It has a computed XLogP3-AA value of 3.4 . The compound has 0 hydrogen bond donor count and 3 hydrogen bond acceptor count . It has a rotatable bond count of 4 . The exact mass and monoisotopic mass of the compound is 286.02046 g/mol . The topological polar surface area is 35.5 Ų . The compound has a heavy atom count of 16 .Applications De Recherche Scientifique

Antibacterial Activity

A series of hydrazide-hydrazones of 3-methoxybenzoic and 4-tert-butylbenzoic acid demonstrated high bacteriostatic or bactericidal activity against Gram-positive bacteria, with some compounds showing higher activity than commonly used antibiotics (Popiołek & Biernasiuk, 2016).

Synthetic Chemistry Applications

Research showed that tert-butyl perbenzoate can replace benzoquinone in Fujiwara-Moritani reactions, improving the system with copper(II) acetate as a cocatalyst (Liu & Hii, 2011). Additionally, 2,6-di-tert-butyl-4-methoxyphenyl 2-methoxybenzoate demonstrated nucleophilic aromatic substitution and conjugate addition reactions with organolithium and -magnesium reagents (Hattori et al., 1995).

Biological Screening and DNA Interaction

Compounds synthesized from tert-butylbenzoic acid derivatives exhibited various biological activities including antimicrobial, antifungal, and antioxidant activities, as well as interactions with Salmon sperm DNA (Sirajuddin et al., 2013).

Solubility Studies

A study on the solubility of various compounds, including 4-tert-butylbenzoic acid, in 4-methyl-2-pentanol used Abraham model correlations, providing insights into solute transfer processes (Qian et al., 2019).

Molecular Docking and Antioxidant Activity

Theoretical and molecular docking studies on derivatives of tert-butylbenzoic acid have been conducted to understand their antioxidant behavior and interactions with enzymes (Ardjani & Mekelleche, 2017).

Mesomorphism and Liquid Crystals

Novel compounds with tert-butyl group were synthesized to study their liquid crystalline properties, demonstrating how the tert-butyl group affects mesomorphism (Thakur & Patel, 2020).

Mécanisme D'action

Target of Action

Tert-Butyl 4-bromo-2-methoxybenzoate is a chemical compound that is primarily used as a building block in the synthesis of various biologically active compounds . The specific targets of this compound can vary depending on the final compound it is used to synthesize.

Mode of Action

The mode of action of this compound is largely dependent on the specific biochemical reactions it is involved in during the synthesis of other compounds. As a brominated derivative of benzoic acid, it can participate in various types of chemical reactions, including nucleophilic substitution reactions .

Biochemical Pathways

The biochemical pathways affected by this compound are determined by the specific compounds it is used to synthesize. For example, when used in the synthesis of certain biologically active compounds, it can influence pathways related to the activity of those compounds .

Result of Action

The molecular and cellular effects of this compound are determined by the specific biologically active compounds it is used to synthesize. These effects can range widely, from modulating enzyme activity to influencing cell signaling pathways .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include factors such as temperature, pH, and the presence of other chemicals in the reaction environment. For example, certain reactions involving this compound may require specific temperatures or pH levels to proceed efficiently .

Propriétés

IUPAC Name |

tert-butyl 4-bromo-2-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO3/c1-12(2,3)16-11(14)9-6-5-8(13)7-10(9)15-4/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQPCKPGPIFGDTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=C(C=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30855803 | |

| Record name | tert-Butyl 4-bromo-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30855803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260897-35-5 | |

| Record name | tert-Butyl 4-bromo-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30855803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

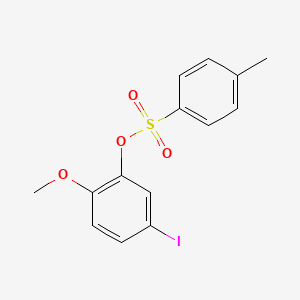

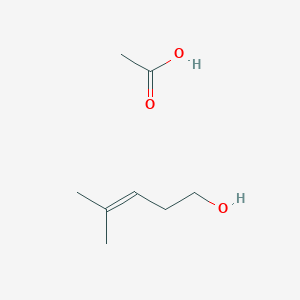

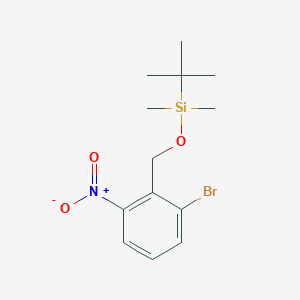

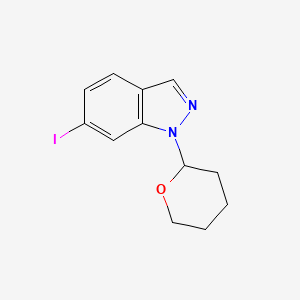

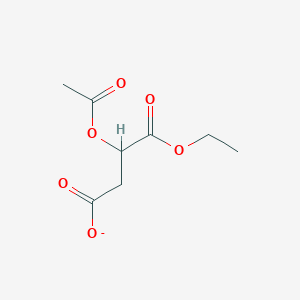

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone](/img/structure/B1401519.png)